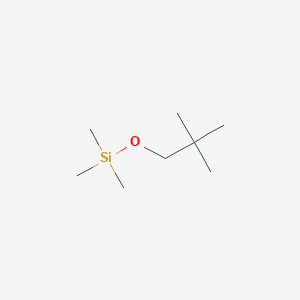
Silane, (2,2-dimethylpropoxy)trimethyl-
Descripción general
Descripción
Silane, (2,2-dimethylpropoxy)trimethyl- is a chemical compound that has been widely used in scientific research for its unique properties. This colorless liquid is also known as tert-butyltrimethylsilane and is commonly used as a reagent in organic chemistry. The compound is highly reactive and is used as a protecting group for alcohols and amines, as well as a reducing agent for carbonyl compounds.
Mecanismo De Acción
The mechanism of action of silane, (2,2-dimethylpropoxy)trimethyl- is complex and depends on the specific reaction in which it is used. In general, the compound acts as a source of the tert-butyl group, which can be used to protect alcohols and amines from unwanted reactions. It can also act as a reducing agent, donating electrons to carbonyl compounds to form alcohols.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of silane, (2,2-dimethylpropoxy)trimethyl-. However, the compound is generally considered to be relatively non-toxic and is not known to have any significant effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of silane, (2,2-dimethylpropoxy)trimethyl- is its high reactivity, which makes it a useful reagent in organic synthesis. However, the compound can also be difficult to handle due to its high reactivity and tendency to form explosive peroxides. It is also relatively expensive compared to other reagents.
Direcciones Futuras
There are many potential future directions for research on silane, (2,2-dimethylpropoxy)trimethyl-. One area of interest is the development of new synthetic methods for the compound, which could make it more accessible to researchers. Another potential direction is the investigation of new applications for the compound in organic synthesis and other fields. Finally, there is also potential for research on the toxicity and safety of the compound, particularly in the context of its use in laboratory settings.
Aplicaciones Científicas De Investigación
Silane, (2,2-dimethylpropoxy)trimethyl- has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the protection of alcohols and amines. The compound is also used as a reducing agent for carbonyl compounds, and as a source of the tert-butyl group in organic reactions.
Propiedades
Número CAS |
18246-63-4 |
|---|---|
Nombre del producto |
Silane, (2,2-dimethylpropoxy)trimethyl- |
Fórmula molecular |
C8H20OSi |
Peso molecular |
160.33 g/mol |
Nombre IUPAC |
2,2-dimethylpropoxy(trimethyl)silane |
InChI |
InChI=1S/C8H20OSi/c1-8(2,3)7-9-10(4,5)6/h7H2,1-6H3 |
Clave InChI |
CFUAMMVVJMPPLD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CO[Si](C)(C)C |
SMILES canónico |
CC(C)(C)CO[Si](C)(C)C |
Sinónimos |
(2,2-Dimethylpropoxy)trimethylsilane |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

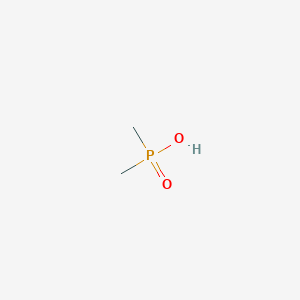

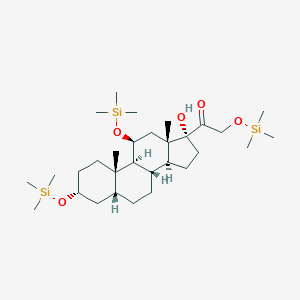
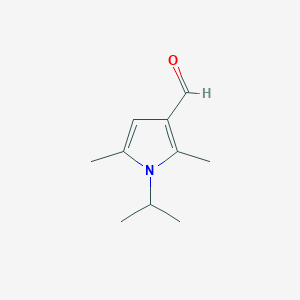

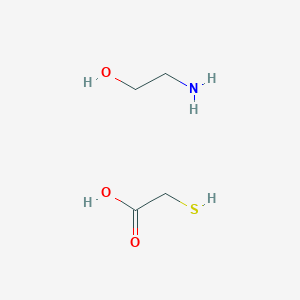
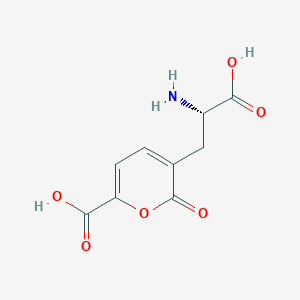
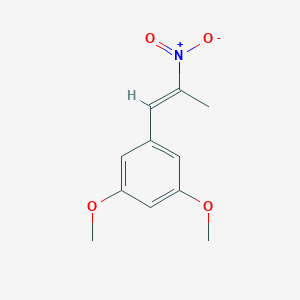



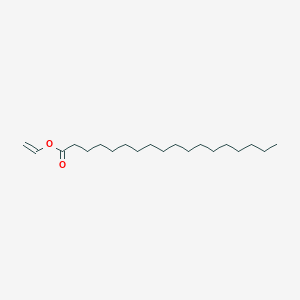
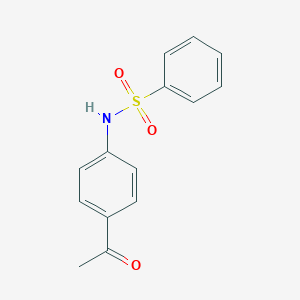
![2,6-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B91742.png)